Increased Lipophilicity vs. Non‑Dimethyl Fmoc‑Morpholine‑2‑acetic Acid
The 5,5‑dimethyl substitution raises the predicted logP by approximately 0.5–0.9 units compared to the unsubstituted Fmoc‑morpholin‑2‑yl acetic acid (CAS 885273‑97‑2, logP ≈ 3.05 ). This increase in lipophilicity favors incorporation into hydrophobic peptide sequences and may enhance BBB penetration when the deprotected morpholine‑acetic acid pharmacophore is employed as a GABAB antagonist [1].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Predicted logP ~3.5–3.9 (based on analog data for 6,6‑dimethyl regioisomer logP 3.86 [2]) |
| Comparator Or Baseline | Fmoc‑morpholin‑2‑yl acetic acid (CAS 885273-97-2): logP = 3.05 |
| Quantified Difference | ΔlogP ≈ +0.5 to +0.9 |
| Conditions | Calculated logP (XLOGP3 / ACD/Labs prediction); experimental logP of comparator from ChemSrc database |
Why This Matters
Higher logP indicates superior membrane permeability and hydrophobic sequence compatibility, making the 5,5‑dimethyl analog preferable for peptide conjugates intended for CNS exposure or membrane‑active peptide design.
- [1] Ong, J.; et al. SCH 50911, a selective GABAB receptor antagonist, in rat neocortical slices. Eur. J. Pharmacol. 1998, 362, 35–41. View Source
- [2] PrenDB. LogP prediction for 2-(4-Fmoc-6,6-dimethylmorpholin-2-yl)acetic acid (CAS 2243504-78-9): 3.86. Available at: https://prendb.pharmazie.uni-marburg.de View Source
